Uzarigenin-glucoside-canaroside
CAS No.: 100857-42-9
Cat. No.: VC20741274
Molecular Formula: C35H54O12
Molecular Weight: 666.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100857-42-9 |
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Molecular Formula | C35H54O12 |
Molecular Weight | 666.8 g/mol |
IUPAC Name | 3-[(3S,5S,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-3-[(4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Standard InChI | InChI=1S/C35H54O12/c1-17-28(39)24(37)14-27(44-17)47-31-30(41)29(40)25(15-36)46-32(31)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19+,20+,21-,22+,23-,24-,25-,27?,28-,29-,30+,31-,32-,33+,34-,35?/m1/s1 |
Standard InChI Key | DZIKSWKAPREDIH-WDTGYIAMSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@@H](CC(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6(C5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |
SMILES | CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |
Canonical SMILES | CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |
Chemical Identity and Structure
Chemical Classification and Nomenclature
Uzarigenin-glucoside-canaroside is classified as a cardenolide glycoside, belonging to the broader family of Uzara steroids. It consists of a steroid nucleus (uzarigenin) linked to a carbohydrate moiety . The compound is specifically identified by its CAS Registry Number 100857-42-9 . It is considered a cardioactive glycoside due to its structural and functional similarities to other cardiac glycosides such as digoxin .
Structural Characteristics
The molecular formula of Uzarigenin-glucoside-canaroside is C35H54O12 with a molecular weight of 666.79606 daltons . Structurally, it features the uzarigenin aglycone component connected to specific sugar residues. The core steroid structure contains several chiral centers that contribute to its biological activity. The compound exhibits the regular uzarigenin-type chirality observed in Uzara cardenolides .
Physical Properties
Table 1: Physical and Chemical Properties of Uzarigenin-glucoside-canaroside
Natural Sources and Isolation
Botanical Origin
Uzarigenin-glucoside-canaroside has been isolated from the leaves of Isoplexis chalcantha, a plant species from the Plantaginaceae family . This plant is known to contain several cardioactive glycosides, with Uzarigenin-glucoside-canaroside being one of the significant bioactive components . The compound is part of the plant's secondary metabolite profile, likely serving ecological functions such as herbivore deterrence.
Related Compounds in Natural Sources
Isoplexis chalcantha also contains other cardioactive glycosides related to UGC, including uzarigenin-canarobioside and uzarigenin-digilanidobioside . These compounds share structural similarities but differ in their sugar moieties or linkage patterns. Additionally, flavones such as apigenin, luteolin, and their 7-O-beta-D-glycosides have been co-isolated from the same plant source .
Stereochemistry and Structural Features
Chiral Key Positions
The stereochemical features of Uzarigenin-glucoside-canaroside are critical to its biological activity. As part of the uzarigenin-type Uzara cardenolides, it possesses specific chirality at key positions. The chiral centers include:
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C-3βOH (non-epi configuration)
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5αH (characteristic of uzarigenin-type compounds)
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10β CH3 (A/B-trans configuration)
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13β CH3 and 14βOH (C/D-cis configuration)
These stereochemical features are consistent with other inotropic steroids, which explains the compound's cardiac effects .
Structural Analysis Methods
Advanced NMR techniques have been employed to elucidate the stereochemical features of Uzara cardenolides including UGC. These techniques include:
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Pulsed field gradient experiments
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Selective pulse experiments
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Spectral simulation
These methods have enabled researchers to identify key signals that provide insights into the relative configurations of the entire steroid framework.
Pharmacological Properties
Cardiovascular Effects
Uzarigenin-glucoside-canaroside exhibits significant effects on cardiac function, similar to those observed with digoxin, a widely used cardiac glycoside in clinical practice . Studies have demonstrated its action on isolated rabbit auricles, suggesting positive inotropic effects typical of cardiac glycosides . These effects are likely mediated through inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility.
Comparative Activity with Digoxin
Table 2: Comparative Pharmacological Activities of UGC and Digoxin
The pharmacological profile of UGC closely resembles that of digoxin, but with a notably reduced emetic effect . This characteristic could potentially offer an advantage in therapeutic applications, as emesis is a common adverse effect limiting the use of cardiac glycosides.
Cellular Mechanisms
The biological activity of UGC involves inhibition of the Na+/K+-ATPase pump, as evidenced by studies on 86Rb+ uptake by erythrocytes . This mechanism is consistent with other cardiac glycosides and explains the compound's effects on cardiac contractility and other physiological processes. The inhibition of this pump leads to:
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Increased intracellular sodium concentration
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Reduced sodium-calcium exchange
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Increased intracellular calcium
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Enhanced cardiac muscle contraction
Experimental Studies
Animal Models
Research on UGC has employed various animal models to evaluate its pharmacological effects:
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Isolated rabbit auricle preparations for cardiac effects
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Rat models for assessing urinary excretion
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Isolated rabbit jejunum for effects on smooth muscle contractility
These diverse experimental approaches have provided comprehensive insights into the compound's pharmacological profile and potential therapeutic applications.
Comparative Pharmacology
When compared with digoxin in experimental studies, UGC demonstrated similar efficacy in terms of cardiac effects and Na+/K+-ATPase inhibition but with a milder emetic profile . This finding is particularly significant as nausea and vomiting are dose-limiting adverse effects of conventional cardiac glycosides. The reduced emetic potential of UGC suggests it might offer a more tolerable alternative for patients requiring cardiac glycoside therapy.
Analytical Methods
Identification and Quantification Techniques
Various analytical techniques have been employed for the identification and characterization of UGC:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and stereochemical analysis
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Mass spectrometry for molecular weight confirmation
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Chromatographic methods (HPLC, TLC) for isolation and purity assessment
These techniques have been crucial in establishing the compound's identity, purity, and structural features.
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